molecular formula C11H14ClNO B075125 2-Chloro-4-(diethylamino)benzaldehyde CAS No. 1424-67-5

2-Chloro-4-(diethylamino)benzaldehyde

Cat. No.: B075125
CAS No.: 1424-67-5
M. Wt: 211.69 g/mol
InChI Key: ZRLHYQGABBIOME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(diethylamino)benzaldehyde is an organic compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . It is a derivative of benzaldehyde, featuring a chlorine atom at the 2-position and a diethylamino group at the 4-position. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-(diethylamino)benzaldehyde can be synthesized through several methods. One common route involves the reaction of 2-chloro-4-nitrobenzaldehyde with diethylamine under reducing conditions . The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitro group to an amino group, followed by the formation of the diethylamino group.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(diethylamino)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

    Oxidation: 2-Chloro-4-(diethylamino)benzoic acid.

    Reduction: 2-Chloro-4-(diethylamino)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1.1. Aldehyde Dehydrogenase Inhibition

4-Diethylaminobenzaldehyde is recognized as a potent reversible inhibitor of aldehyde dehydrogenases (ALDHs), particularly ALDH1. It exhibits a Ki value of 4 nM for ALDH1, indicating strong inhibitory activity . This inhibition has implications in cancer treatment, as it has been shown to enhance the efficacy of chemotherapeutic agents like Temozolomide in resistant cancer cell lines .

1.2. Anticancer Properties

Recent studies have demonstrated that 4-Diethylaminobenzaldehyde can significantly reduce the clonogenic capacity of cancer cell lines when used in combination with other drugs. For instance, treatment of TMZ-resistant LN18 cells with 4-Diethylaminobenzaldehyde alongside Temozolomide resulted in a marked decrease in cell viability, showcasing its potential as an adjunct therapy in cancer treatment .

1.3. Synthesis of Schiff Bases

The compound is also utilized in the synthesis of Schiff bases, which have been investigated for their biological activities such as anti-inflammatory and antidiabetic effects. The synthesized Schiff bases derived from 4-Diethylaminobenzaldehyde have shown promising results in inhibiting enzymes like amylase, indicating potential therapeutic applications .

2.1. Spectrophotometric Analysis

4-Diethylaminobenzaldehyde has been employed as a derivatizing agent in high-performance liquid chromatography (HPLC) methods for the analysis of various compounds, including methoxyamine. Its ability to form stable derivatives enhances detection sensitivity and specificity .

2.2. Detection of Palladium

The compound has also been utilized as a selective reagent for the spectrophotometric determination of palladium(II). The reaction between palladium(II) and 4-Diethylaminobenzaldehyde forms a yellow complex that can be quantitatively analyzed, providing a reliable method for trace metal analysis .

Case Studies and Research Findings

StudyApplicationFindings
Ghosh et al., 2018HPLC AnalysisDeveloped an HPLC-UV method using 4-Diethylaminobenzaldehyde for methoxyamine analysis; demonstrated high sensitivity .
PMC Article, 2022ALDH InhibitionInvestigated the impact of 4-Diethylaminobenzaldehyde on ALDH isoforms; showed effective inhibition and potential for combination cancer therapies .
ACS Omega, 2023Schiff Base SynthesisSynthesized Schiff bases from 4-Diethylaminobenzaldehyde; evaluated anti-inflammatory and anticancer properties with significant results against A549 lung cancer cells .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(diethylamino)benzaldehyde depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing biochemical pathways.

Comparison with Similar Compounds

2-Chloro-4-(diethylamino)benzaldehyde can be compared with other similar compounds such as:

The presence of both the chlorine atom and the diethylamino group in this compound makes it unique, providing distinct reactivity and versatility in various applications.

Biological Activity

Overview

2-Chloro-4-(diethylamino)benzaldehyde, with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol, is an organic compound that has garnered attention for its diverse biological activities. This compound is primarily utilized in chemical synthesis and has potential applications in medicinal chemistry due to its ability to interact with various biological targets.

This compound can be synthesized through several methods, one of which involves the reaction of 2-chloro-4-nitrobenzaldehyde with diethylamine under reducing conditions. The compound can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution, which can lead to the formation of different derivatives that may exhibit unique biological properties.

The biological activity of this compound is largely attributed to its ability to modulate enzyme activities and interact with biological pathways. Its aldehyde group can participate in reactions that may influence cellular processes, including apoptosis and cell proliferation.

Anticancer Activity

Recent studies have indicated that derivatives of this compound may possess anticancer properties. For instance, compounds similar to this compound have demonstrated inhibitory effects on various cancer cell lines, including leukemia (HL-60), colon (HCT-15), and renal (UO-31) cell lines. These studies often report IC50 values in the micromolar range, suggesting moderate potency against these cancer types .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound 2bHL-6010.32
Compound 2bHCT-156.62
Compound 2bUO-317.69
This compoundVarious Cancer LinesTBD

Enzyme Inhibition

In addition to its anticancer properties, this compound has been studied for its potential as an inhibitor of specific enzymes involved in cancer progression. For instance, it has been suggested that this compound could inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth. Preliminary data indicate that modifications to the benzaldehyde structure can enhance binding affinity and selectivity towards VEGFR-2 .

Case Studies

  • VEGFR-2 Inhibition : A study explored the binding interactions of modified benzaldehyde derivatives with VEGFR-2, revealing that certain structural features significantly improved inhibitory activity. The study highlighted a derivative with an IC50 value of 0.20 μM against VEGFR-2, indicating strong potential for therapeutic applications in cancer treatment .
  • Antimicrobial Activity : Another research effort examined the antimicrobial properties of related compounds, noting that some derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests a broader application for compounds derived from or related to this compound in treating infections .

Properties

IUPAC Name

2-chloro-4-(diethylamino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-3-13(4-2)10-6-5-9(8-14)11(12)7-10/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLHYQGABBIOME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50504407
Record name 2-Chloro-4-(diethylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1424-67-5
Record name 2-Chloro-4-(diethylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(diethylamino)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(diethylamino)benzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-(diethylamino)benzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-(diethylamino)benzaldehyde
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-(diethylamino)benzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-(diethylamino)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.